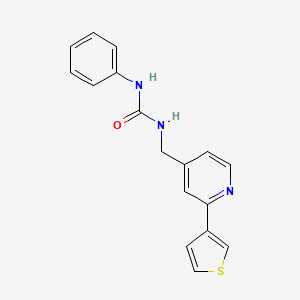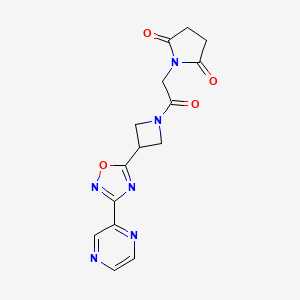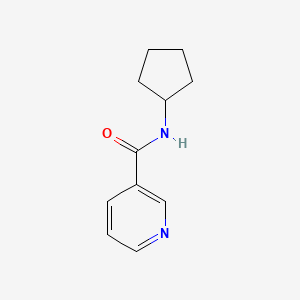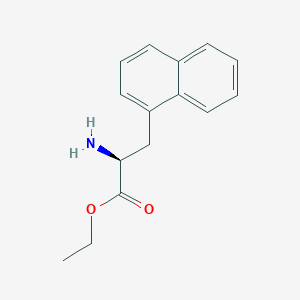
5-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Pathways : Research into the synthesis of quinazoline derivatives, including "5-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylpentanamide," involves exploring various chemical reactions to enhance the efficiency and yield of these compounds. A notable synthesis approach involves reactions of anthranilamide with isocyanates, leading to the formation of dihydro-oxazolo[2,3-b]quinazolin-ones and dihydro-[1,3]oxazino[2,3-b]quinazolin-ones, demonstrating the versatility of anthranilamide in producing quinazoline derivatives under different conditions (J. Chern et al., 1988).
Biological Activities and Therapeutic Potentials
Anticancer Activity : Novel quinazolinone derivatives exhibit significant anticancer activity. For instance, specific derivatives have been synthesized and evaluated for their in vitro anticancer potential, showing promising results against various cancer cell lines. This highlights the potential therapeutic applications of quinazolinone compounds in cancer treatment (B. Kapoor et al., 2017).
Antiviral Activity : Quinazolinone derivatives have been studied for their antiviral properties against a range of viruses, including DNA and RNA viruses. Research into bis[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)alkyl]disulfanes and 3-(mercaptoalkyl)quinazolin-2,4(1H,3H)-diones reveals significant antiviral activity, underscoring the potential of quinazolinone compounds in developing new antiviral drugs (M. Gütschow et al., 1995).
Antimicrobial Activity : The antimicrobial potential of quinazolinone derivatives, particularly against bacterial and fungal pathogens, is a key area of research. Synthesized amino acid/dipeptide derivatives of quinazolin-3(4H)-one have shown moderate to significant antibacterial activity, indicating their potential as antimicrobial agents (B. Kapoor et al., 2017).
Anticonvulsant Activity : Quinazolinone derivatives are also explored for their anticonvulsant activities. The synthesis and evaluation of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide and its derivatives for anticonvulsant activity provide insights into the therapeutic potential of these compounds in treating seizure disorders (Wassim El Kayal et al., 2022).
Propiedades
IUPAC Name |
5-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylpentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-2-10-17-14(20)9-5-6-11-19-15(21)12-7-3-4-8-13(12)18-16(19)22/h2-4,7-8H,1,5-6,9-11H2,(H,17,20)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZBZHHVGYANEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CCCCN1C(=O)C2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylpentanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-Fluorophenyl)methyl]-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide](/img/structure/B2631971.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2631973.png)

![1-Hydroxy-3-methyl-benzo[4,5]imidazo[1,2-a]-pyridine-4-carboxylic acid](/img/structure/B2631975.png)

![3,6-Diamino-2-(4-ethoxybenzoyl)-4-ethylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2631978.png)


![N-[(furan-2-yl)methyl]-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2631984.png)
![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone](/img/structure/B2631986.png)
![3-[(1-Cyclopentanecarbonylpiperidin-4-yl)methyl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one](/img/structure/B2631987.png)


![1-methyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2631992.png)